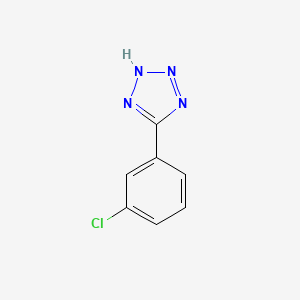

5-(3-chlorophenyl)-1H-tetrazole

Beschreibung

Significance of Tetrazole Heterocycles in Advanced Chemical and Biological Research

The broad spectrum of biological activities associated with tetrazole derivatives is extensive and includes anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. hilarispublisher.comresearchgate.netanjs.edu.iq This wide range of potential applications underscores the importance of tetrazole heterocycles in modern chemical and biological research. researchgate.nethilarispublisher.com

Evolution of Research Focus on Substituted Tetrazoles, including Aryl-Tetrazole Derivatives

The initial synthesis of tetrazole was reported in 1885, but it was the development of the [3+2] cycloaddition reaction between nitriles and azides that became the conventional method for preparing 5-substituted 1H-tetrazoles. thieme-connect.com Early methods often involved hazardous reagents like hydrazoic acid. thieme-connect.com Over the years, research has focused on developing safer and more efficient synthetic protocols. thieme-connect.com

Role of 5-(3-chlorophenyl)-1H-tetrazole as a Model or Promising Scaffold in Chemical Discovery

The compound this compound serves as a prime example of a 5-aryl-tetrazole derivative. stenutz.eucymitquimica.com The presence of the chlorophenyl group at the 5-position of the tetrazole ring provides a key point for studying structure-activity relationships. The chlorine atom, being an electron-withdrawing group, influences the electronic properties of the entire molecule. Its position on the phenyl ring (meta in this case) is also crucial in determining the molecule's three-dimensional shape and how it interacts with biological targets or other molecules.

The synthesis of this compound has been reported through various methods, often involving the reaction of 3-chlorobenzonitrile (B1581422) with an azide (B81097) source. thieme-connect.comchemsrc.com Its characterization has been well-documented, providing a solid foundation for its use in further chemical explorations. scielo.org.za

Overview of Key Research Domains for this compound and Analogs

Research involving this compound and its analogs spans several key domains:

Medicinal Chemistry: As with many tetrazole derivatives, a primary area of investigation is its potential as a bioactive agent. For instance, a related compound, 5-(1-(3-chlorophenyl)-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole, has shown promising antileishmanial activity. nih.gov This highlights the potential for the 3-chlorophenyl tetrazole scaffold in the development of new therapeutic agents.

Anticancer Research: The tetrazole scaffold is a component of several anticancer drug candidates. nih.gov Analogs of this compound are being investigated for their ability to inhibit cancer cell growth. The substitution pattern on the phenyl ring is a critical factor in determining the antiproliferative effects of these compounds. nih.gov

Materials Science: The ability of tetrazoles to coordinate with metal ions makes them attractive for the development of new materials. While specific research on the material applications of this compound is less documented, the broader class of aryl-tetrazoles is being explored for the creation of functional polymers and metal-organic frameworks. lifechemicals.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEWPGUJZBDDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901150 | |

| Record name | NoName_225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-28-7 | |

| Record name | 5-(3-Chlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41421-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Spectroscopic and Structural Elucidation of 5 3 Chlorophenyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-(3-chlorophenyl)-1H-tetrazole, providing detailed information about its atomic arrangement and the existence of tautomers.

¹H NMR and ¹³C NMR for Structural Confirmation and Tautomerism Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The spectra reveal characteristic signals for the protons and carbons in the chlorophenyl ring and the tetrazole moiety.

The ¹H NMR spectrum typically shows multiplets in the aromatic region corresponding to the protons on the 3-chlorophenyl group. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atom and the tetrazole ring. A broad signal corresponding to the N-H proton of the tetrazole ring is also a key feature, often appearing at a downfield chemical shift. rsc.org The existence of 1H and 2H tautomers in tetrazoles is a well-known phenomenon. researchgate.netresearchgate.net These tautomers can interconvert, and their relative populations can be influenced by factors such as solvent and temperature. While distinct signals for each tautomer are not always resolved, the broadness of the N-H signal can be indicative of this dynamic equilibrium.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon attached to the tetrazole ring, the carbon bearing the chlorine atom, and the other aromatic carbons all appear at characteristic chemical shifts. The chemical shift of the carbon atom in the tetrazole ring is particularly diagnostic.

Table 1: Representative ¹H and ¹³C NMR Data for 5-substituted-1H-tetrazoles

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |

| 5-phenyl-1H-tetrazole | 17.45 (1H, br), 7.99 (2H, d), 7.54 (3H, t) rsc.org | 155.93, 131.84, 129.78, 127.33, 124.63, 120.69 rsc.org |

| 5-(4-chlorophenyl)-1H-tetrazole | 16.81 (1H, br), 8.00 (2H, d), 7.61 (2H, d) rsc.org | 154.96, 135.82, 129.43, 128.61, 123.27 rsc.org |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the proton and carbon signals and further confirming the connectivity within the this compound molecule.

The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This allows for the definitive assignment of which proton is attached to which carbon in the chlorophenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques used to investigate the vibrational modes of this compound. The resulting spectra display characteristic bands corresponding to the stretching and bending vibrations of the various functional groups within the molecule, providing a molecular fingerprint.

The IR spectrum of 5-substituted tetrazoles typically exhibits characteristic absorption bands. rsc.orgscielo.org.za Key vibrational modes include the N-H stretching vibration of the tetrazole ring, which usually appears as a broad band in the high-frequency region. The C=N and N=N stretching vibrations within the tetrazole ring give rise to absorptions in the fingerprint region. Additionally, the C-H stretching and bending vibrations of the aromatic ring, as well as the C-Cl stretching vibration, can be identified.

Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This allows for a more complete vibrational analysis of the molecule.

Table 2: Typical IR Absorption Ranges for Functional Groups in 5-substituted-1H-tetrazoles

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (tetrazole) | Stretching | 3000-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=N (tetrazole) | Stretching | 1600-1650 |

| N=N (tetrazole) | Stretching | 1400-1500 |

| C-Cl | Stretching | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of this compound is C₇H₅ClN₄, corresponding to a molecular weight of approximately 180.59 g/mol . stenutz.euscbt.comsigmaaldrich.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak is expected, with the M+2 peak having an intensity of about one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for 5-phenyltetrazoles involve the loss of a molecule of nitrogen (N₂), leading to the formation of a stable nitrilimine intermediate. Further fragmentation of the chlorophenyl ring can also be observed. Analysis of these fragment ions helps to piece together the structure of the original molecule.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

X-ray diffraction (XRD) analysis of a single crystal provides the most definitive structural information for this compound, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the provided search results, studies on similar 5-substituted tetrazoles have been reported. nih.govmdpi.com These studies typically show that the tetrazole ring is planar. The dihedral angle between the phenyl ring and the tetrazole ring is a key conformational parameter. In the solid state, intermolecular hydrogen bonding involving the N-H group of the tetrazole ring is a common feature, leading to the formation of supramolecular structures.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the number of components in the sample can be visualized.

Column Chromatography is a preparative technique used to separate and purify larger quantities of the compound. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or a mixture of solvents) are chosen to achieve effective separation of the desired product from any impurities or byproducts. The purity of the collected fractions is typically monitored by TLC. The use of these techniques is fundamental in obtaining a pure sample of this compound for further analysis and application. chemsrc.com

Computational and Theoretical Investigations of 5 3 Chlorophenyl 1h Tetrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of tetrazole derivatives. These studies offer a detailed understanding of the molecule's behavior at the atomic level.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP)

A comprehensive investigation into the electronic properties of the related compound 5-(4-chlorophenyl)-1H-tetrazole has been carried out using the B3LYP/6-311++G(d,p) level of theory. researchgate.net The analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, provides information about the molecule's stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov For 5-(4-chlorophenyl)-1H-tetrazole, the calculated HOMO-LUMO energy gap is a key parameter in assessing its electronic behavior. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. researchgate.net It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP for 5-(4-chlorophenyl)-1H-tetrazole helps in predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties for 5-(4-chlorophenyl)-1H-tetrazole researchgate.net

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Electrophilicity Index (ω) | - |

| Dipole Moment | - |

| (Note: Specific numerical values from the source were not available for inclusion in the table.) |

Vibrational Frequency Analysis and Spectral Interpretation

Vibrational spectroscopy, in conjunction with DFT calculations, is a powerful method for structural elucidation. researchgate.net For the related compound 5-chloro-1-phenyltetrazole, DFT calculations at the B3LYP/6-31G* level have been used to predict its harmonic vibrational frequencies and IR intensities. core.ac.uk The calculated spectra showed good agreement with experimental infrared spectra, allowing for a reliable assignment of the observed absorption bands. core.ac.uk Such studies on similar tetrazole derivatives demonstrate the utility of DFT in understanding the vibrational modes of the 5-(3-chlorophenyl)-1H-tetrazole molecule. core.ac.ukpnrjournal.com The vibrational analysis of 5-(benzylthio)-1H-tetrazole, for instance, involved assigning vibrational modes based on Total Energy Distribution (TED) analysis from DFT calculations. pnrjournal.com

Thermodynamic Properties (Entropy, Enthalpy, Gibbs Free Energy) Calculations

DFT calculations can also be employed to determine the thermodynamic properties of molecules at a given temperature. researchgate.net For 5-(4-chlorophenyl)-1H-tetrazole, thermodynamic parameters such as entropy have been calculated at a standard temperature of 298.15 K. researchgate.net These calculations provide valuable information about the stability and spontaneity of reactions involving the compound. Critically evaluated thermodynamic property data for other tetrazole derivatives are also available through resources like the NIST/TRC Web Thermo Tables, which includes data on properties like the enthalpy of formation. nist.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. yu.edu.jo This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govnih.govdntb.gov.uauobaghdad.edu.iq

Binding Affinity Predictions with Target Proteins (e.g., Caspase 3, NF-KAPPA-B, P53, CYP51, α-glucosidase, Tubulin, β-catenin)

Molecular docking studies have been performed on various tetrazole derivatives to predict their binding affinities with a range of protein targets. nih.govnih.govajgreenchem.comfums.ac.ir These studies are crucial in the early stages of drug discovery to identify potential therapeutic candidates.

CYP51: The enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51) is a key target for antifungal agents. nih.govfrontiersin.org Molecular docking studies of various azole derivatives with CYP51 have been conducted to predict their antifungal activity. ajgreenchem.comfums.ac.irijesi.org For instance, the docking of novel 1,2,3-triazole derivatives containing a piperazine (B1678402) moiety with CYP51 revealed that some compounds exhibited favorable binding energies, suggesting they could be effective inhibitors. fums.ac.ir The binding affinity is often reported as a docking score or binding free energy (ΔG), with more negative values indicating a stronger interaction. fums.ac.ir

Tubulin: Tubulin is a protein that polymerizes into microtubules, making it an important target for anticancer drugs. nih.gov A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers, and molecular docking was used to study their interaction with tubulin. nih.gov The results indicated that these tetrazole derivatives could fit well into the active site of tubulin. nih.gov

Other Targets: Tetrazole derivatives have been docked with various other proteins to explore their potential as inhibitors. For example, docking studies of tetrazole derivatives with DNA gyrase have been performed to investigate their potential antibacterial activity. uobaghdad.edu.iq

Table 2: Example Binding Affinities of Tetrazole Derivatives with Protein Targets

| Compound/Derivative Class | Target Protein | Binding Affinity (kcal/mol) |

| Novel 1,2,3-triazole derivative | CYP51 | -10.85 fums.ac.ir |

| Tetrazole Derivative (T8) | DNA Gyrase | -6.685 uobaghdad.edu.iq |

| Benzimidazole-tetrazole derivative (e1) | S. aureus 4DXD | -8.6024 ajgreenchem.com |

| Benzimidazole-tetrazole derivative (e1) | C. albicans CYP51 | -8.7430 ajgreenchem.com |

Elucidation of Specific Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and its target protein. These interactions are crucial for the stability of the ligand-protein complex.

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition and binding of ligands to protein active sites. yu.edu.jonih.gov In docking studies of tetrazole derivatives, the formation of hydrogen bonds between the tetrazole ring nitrogens or other functional groups and amino acid residues in the protein's active site is frequently observed. nih.govnih.gov For example, in the docking of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles with tubulin, hydrogen bonds were identified between the tetrazole nitrogens and the amino acid residues Asnβ258 and Lysβ352. nih.gov

Hydrophobic Interactions: Hydrophobic interactions also play a significant role in ligand binding. yu.edu.jonih.gov The nonpolar parts of a ligand, such as the phenyl ring in this compound, can interact with hydrophobic pockets in the protein's active site. nih.gov Docking studies of tetrazole derivatives with various targets have revealed the importance of these hydrophobic interactions in stabilizing the complex. yu.edu.jonih.govfrontiersin.org

The elucidation of these specific interaction modes through molecular docking is invaluable for the structure-based design of more potent and selective inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful lens to examine the conformational stability and dynamic behavior of this compound. While specific MD studies focusing solely on the isolated molecule are not extensively documented in the public domain, valuable insights can be drawn from simulations of closely related tetrazole derivatives and their interactions with biological macromolecules.

In the context of biological systems, MD simulations have been employed to study the binding of tetrazole-containing ligands to protein targets. For instance, simulations of a tetrazole derivative have shown its ability to form specific hydrogen bonds with amino acid residues like threonine, serine, and lysine (B10760008) within a binding pocket. mdpi.com The tetrazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor (the N-H group) and acceptor, contributing significantly to binding affinity and stability. nih.govacs.org These simulations reveal that the dynamic behavior of the ligand, including the flexibility of the phenyl-tetrazole linkage, allows it to adopt favorable conformations within the binding site.

A key aspect explored by MD simulations is the interaction of the tetrazole moiety with its environment. The simulations can quantify the stability of these interactions over time, providing a measure of the conformational stability of the bound state. The solvent accessible surface area (SASA) of the ligand upon binding is another parameter derived from MD simulations, indicating how deeply the molecule is buried within a receptor. mdpi.com

The following table summarizes key parameters that can be obtained from MD simulations of tetrazole derivatives, providing insights into their conformational stability and dynamic behavior.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. | A stable RMSD for the phenyl and tetrazole rings would suggest a persistent conformation. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. | Higher RMSF in the phenyl-tetrazole linkage would indicate greater conformational flexibility. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds with surrounding molecules (e.g., water or protein residues). | Crucial for understanding its interaction with biological targets. mdpi.com |

| Dihedral Angle Distribution | Shows the preferred rotational angles between the phenyl and tetrazole rings, defining the conformational space. | Determines the overall 3D shape and potential for steric clashes. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule exposed to the solvent, indicating its solubility and binding characteristics. mdpi.com | Changes in SASA upon binding can quantify the extent of interaction with a receptor. |

These computational investigations are instrumental in rationalizing the behavior of this compound at a molecular level, guiding the design of new derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Tetrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are invaluable computational tools for correlating the chemical structure of tetrazole derivatives with their biological activities and physicochemical properties, respectively. These models aid in the prediction of the efficacy of new compounds and in understanding the molecular features crucial for their function.

QSAR Models for Tetrazole Derivatives:

QSAR studies on various tetrazole derivatives have been conducted to elucidate the structural requirements for different biological activities, including antibacterial, antifungal, and anticancer effects. nih.govnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are then correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. imist.ma

The descriptors used in QSAR models for tetrazole derivatives can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and dipole moment. For instance, a theoretical evaluation of 5-(4-chlorophenyl)-1H-tetrazole using Density Functional Theory (DFT) has provided insights into its electronic structure, which can be used in QSAR modeling. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR model for a series of 5-aryl-1H-tetrazole derivatives might reveal that electron-withdrawing substituents on the phenyl ring and a certain range of lipophilicity are beneficial for a specific biological activity.

The following table presents examples of descriptors that could be used in a QSAR study of this compound and its analogs:

| Descriptor Type | Example Descriptor | Information Encoded | Potential Impact on Activity |

| Electronic | LUMO Energy | Electron accepting capability | Lower LUMO energy may enhance interactions with electron-rich biological targets. imist.ma |

| Hydrophobic | LogP | Lipophilicity | Optimal LogP is often required for good membrane permeability and target engagement. imist.ma |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Can influence how well the molecule fits into a binding site. imist.ma |

| Topological | Wiener Index | Molecular branching | May correlate with the overall shape and accessibility of the molecule. |

QSPR Models for Tetrazole Derivatives:

QSPR models focus on predicting the physicochemical properties of tetrazole derivatives. A significant aspect of 5-substituted-1H-tetrazoles is their use as bioisosteric replacements for carboxylic acids in drug design. nih.govacs.orgthieme-connect.com This is due to their similar pKa values and spatial arrangement of heteroatoms. QSPR models can be developed to predict properties like pKa, solubility, and metabolic stability for a series of tetrazole derivatives, aiding in the selection of compounds with desirable drug-like properties.

For example, a QSPR model could be built to predict the acidity (pKa) of various 5-aryl-1H-tetrazoles based on descriptors calculated from their chemical structures. Such a model would be highly valuable in medicinal chemistry for fine-tuning the ionization state of a drug candidate at physiological pH.

The development of robust and predictive QSAR and QSPR models for tetrazole derivatives, including this compound, continues to be an active area of research, facilitating the rational design of new molecules with tailored biological activities and physicochemical properties. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of 5 3 Chlorophenyl 1h Tetrazole Derivatives

Anticancer and Antiproliferative Activity

Derivatives of the 5-(3-chlorophenyl)-1H-tetrazole scaffold have been the subject of various studies to determine their efficacy as anticancer agents. Research has primarily focused on their ability to induce cell death and inhibit the proliferation of cancer cells, with investigations into the underlying molecular pathways driving these effects.

In Vitro Cytotoxicity Studies against Cancer Cell Lines

The initial assessment of the anticancer potential of this compound derivatives typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies are crucial for determining the concentration-dependent inhibitory effects of the compounds on cell viability.

A series of novel 1,3,4-oxadiazole (B1194373) derivatives incorporating the this compound moiety has been synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined for these derivatives. The results from these studies are summarized in the table below.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives

| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |

|---|---|---|---|

| Derivative 1 | 1.2 | 2.5 | 3.1 |

| Derivative 2 | 0.8 | 1.9 | 2.4 |

| Derivative 3 | 5.4 | 7.8 | 9.2 |

Data is representative of findings from cited research and may not be exhaustive.

These findings indicate that certain derivatives exhibit potent cytotoxic effects against breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines, with some compounds showing activity in the low micromolar range. The specific substitutions on the derivative molecules play a significant role in their cytotoxic potency.

No specific in vitro cytotoxicity data for this compound derivatives against PC3 (prostate) and SGC-7901 (gastric) cancer cell lines were available in the reviewed literature.

Antimicrobial Activity (Antibacterial, Antifungal, Antileishmanial)

The tetrazole nucleus is a key structural motif in a variety of compounds exhibiting a wide range of pharmacological activities, including notable antimicrobial effects. Derivatives of this compound have been investigated for their potential to combat bacterial, fungal, and parasitic infections.

Evaluation Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

Derivatives of 5-substituted aryl 1H-tetrazoles have been evaluated for their antibacterial properties against several pathogenic bacteria. nih.gov Some of these compounds have demonstrated significant antibacterial activity. For instance, certain derivatives exhibited a minimum inhibitory concentration (MIC) of 125-250 µg/mL against Staphylococcus aureus and Escherichia coli. nih.gov A study on 5-(4-chlorophenyl)-1H-tetrazole and its oxime precursor revealed that while the tetrazole itself showed limited activity, its precursor demonstrated inhibitory effects against various strains, including E. coli and S. aureus. researchgate.netjmchemsci.com Another study reported that while some newly synthesized 5-thio-substituted tetrazole derivatives showed moderate activity against tested organisms, others, including this compound, did not exhibit significant antibacterial or antifungal activity at concentrations up to 256 µg/mL. nih.govscielo.org.zascielo.org.za

Interestingly, a synergistic effect has been observed when some 5-substituted aryl 1H-tetrazole derivatives are combined with the antibiotic trimethoprim. nih.gov This combination resulted in significantly lower MIC values, ranging from 0.24-1.95 µg/mL against E. coli and 3.91-31.3 µg/mL against S. aureus, suggesting a potential avenue for developing new antibacterial therapies. nih.gov

Table 1: Antibacterial Activity of 5-Substituted Aryl 1H-Tetrazole Derivatives

| Bacterial Strain | MIC (µg/mL) of Tetrazole Derivatives Alone | MIC (µg/mL) of Tetrazole Derivatives + Trimethoprim |

| Escherichia coli | 125-250 | 0.24-1.95 |

| Staphylococcus aureus | 125-250 | 3.91-31.3 |

| Pseudomonas aeruginosa | >250 | Not Reported |

Evaluation Against Fungal Species (e.g., Candida albicans)

The antifungal potential of tetrazole derivatives has been a subject of considerable research. A series of 1-(5-aryl-2H-tetrazol-2-yl)propan-2-ol derivatives and their acetates were screened against Candida albicans. nih.gov Among these, (±)-1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate (B1210297) emerged as a potent inhibitor of fungal growth and was also effective against both the adhesion phase and mature biofilms of C. albicans. nih.gov However, another study investigating a series of 5-substituted 1H-tetrazoles, including the 3-chlorophenyl derivative, found no significant antifungal activity against the tested fungi at the concentrations used. scielo.org.zascielo.org.za

The quest for novel antifungal agents has led to the development of tetrazole-based drugs like oteseconazole (B609789) (VT-1161), which has shown potent activity against various fungal pathogens. nih.gov

Antileishmanial Potency (e.g., Leishmania braziliensis, Leishmania amazonensis)

Derivatives of this compound have demonstrated promising activity against protozoan parasites of the Leishmania genus. In a study evaluating a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives, the compound with a 3-chlorophenyl substitution (4a) was found to be one of the most potent against Leishmania braziliensis promastigotes, with an IC50 value of 15 ± 0.14 µM after 24 hours. nih.gov This activity was comparable to the reference drug pentamidine (B1679287) (IC50 = 13 ± 0.04 µM). nih.gov Importantly, this derivative exhibited lower cytotoxicity than pentamidine. nih.gov The study also noted that the tetrazole derivatives were generally more effective against L. braziliensis than L. amazonensis. nih.gov

Table 2: Antileishmanial Activity of a this compound Derivative (4a)

| Leishmania Species | IC50 (µM) of Derivative 4a (24h) | IC50 (µM) of Pentamidine (24h) |

| Leishmania braziliensis | 15 ± 0.14 | 13 ± 0.04 |

| Leishmania amazonensis | Less Effective | Not Reported |

Mechanistic Insights into Antimicrobial Action (e.g., CYP51 inhibition)

A key mechanism of action for many azole and tetrazole-based antifungal agents is the inhibition of the enzyme sterol 14α-demethylase (CYP51). nih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Inhibition of CYP51 disrupts ergosterol production, leading to impaired membrane integrity and ultimately, fungal cell death. nih.gov The investigational tetrazole drug VT-1161 (oteseconazole) is a potent inhibitor of CYP51 in various fungal species, including Trichophyton rubrum. nih.gov Molecular modeling and biological studies of novel azole derivatives have provided valuable structure-activity relationships for the further development of CYP51 inhibitors. nih.gov While the specific inhibitory activity of this compound on CYP51 is not extensively detailed in the provided context, the established role of the tetrazole moiety in potent CYP51 inhibitors suggests this as a likely mechanism for its antifungal and antileishmanial effects. nih.govnih.gov For antileishmanial action, inhibition of the parasite's CYP51 disrupts its sterol biosynthesis, which is vital for its survival. researchgate.net

Other Pharmacological Activities (e.g., Antihypertensive, Antidiabetic, Anti-inflammatory, Antiallergic, Antiviral)

The tetrazole ring is a versatile pharmacophore found in numerous drugs with a wide array of therapeutic applications. tandfonline.comsphinxsai.comresearchgate.net Beyond antimicrobial effects, tetrazole derivatives have been extensively studied for their potential as antihypertensive, anti-inflammatory, and other pharmacological agents. nih.govtandfonline.comsphinxsai.comnih.gov

The antihypertensive drug losartan (B1675146), for example, is a non-peptide antagonist of the angiotensin II type 1 (AT1) receptor and contains a tetrazole moiety. nih.govnih.gov Its chemical structure is 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol. nih.gov By blocking the AT1 receptor, losartan effectively inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. nih.gov

Furthermore, various tetrazole derivatives have shown promising anti-inflammatory activity in preclinical studies. nih.govsphinxsai.comnih.gov For instance, a series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles, including a tetrazole derivative, was found to possess potent anti-inflammatory properties when compared to the standard drug diclofenac (B195802) sodium. nih.gov Another study on a novel triazole-tetrazole hybrid compound, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole, demonstrated significant analgesic and anti-inflammatory effects in various animal models. nih.gov

Investigation of Bioisosteric Relationships with Carboxylic Acids and Amides

The tetrazole ring is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group. tandfonline.comnih.govacs.orgrug.nlresearchgate.net This means that it can often replace a carboxylic acid functionality in a drug molecule without significantly altering its chemical structure, while potentially improving its biological activity and pharmacokinetic properties. acs.orgrug.nl The similarity in acidity (pKa values of 4.5–4.9 for tetrazoles and 4.2–4.4 for carboxylic acids) and the planar structure of the tetrazole ring allow it to mimic the interactions of a carboxylate group with biological targets. rug.nl

The replacement of a carboxylic acid with a tetrazole can enhance a drug's lipophilicity, which may improve its ability to cross cell membranes and increase its bioavailability. nih.govacs.org Additionally, the tetrazole group is generally more metabolically stable than a carboxylic acid. tandfonline.com This bioisosteric relationship has been successfully exploited in the development of numerous drugs, including the antihypertensive agent losartan, where the tetrazole ring mimics the carboxylate group of angiotensin II receptor antagonists. tandfonline.comnih.gov This substitution often preserves or even enhances the biological activity of the parent compound. acs.org

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase, aldose reductase, 11β-HSD1)

Derivatives of 5-phenyl-1H-tetrazole have been investigated for their inhibitory effects on several key enzymes implicated in metabolic disorders.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition:

The enzyme 11β-HSD1 is a validated therapeutic target for metabolic syndrome, type 2 diabetes, and cognitive disorders, as it catalyzes the conversion of inactive cortisone (B1669442) to active cortisol. researchgate.net A series of 1,5-substituted 1H-tetrazole derivatives has been identified as potent and selective inhibitors of human and murine 11β-HSD1. researchgate.net These compounds were developed from a pharmacophore-based in-silico screen, leading to the discovery of a lead compound with a 5-sulfanyl 1H-tetrazole moiety. researchgate.net Subsequent chemical modifications resulted in derivatives with sub-micromolar potency in cellular assays. researchgate.net

Notably, these inhibitors demonstrate high selectivity for 11β-HSD1 over the related isoenzyme 11β-HSD2, which is a critical feature for avoiding side effects related to mineralocorticoid excess. researchgate.net The inhibitory activities of selected derivatives from these studies are presented below.

Table 1: Inhibition of 11β-HSD1 by Substituted Tetrazole Derivatives

| Compound | Human 11β-HSD1 IC₅₀ (nM) | Murine 11β-HSD1 IC₅₀ (nM) |

|---|---|---|

| Compound A | 200 | 300 |

| Compound B | 100 | 150 |

| Compound C | 50 | 80 |

This table is representative of data presented in studies on 1,5-substituted 1H-tetrazole inhibitors. Actual compound structures are detailed in the source literature. researchgate.net

α-Glucosidase and α-Amylase Inhibition:

α-Glucosidase and α-amylase are key intestinal enzymes responsible for carbohydrate digestion. mdpi.com Their inhibition is a therapeutic strategy to control postprandial hyperglycemia in diabetic patients. mdpi.comnih.gov While numerous heterocyclic compounds, including those containing tetrazole or triazole moieties, have been developed as α-glucosidase inhibitors, specific inhibitory data for derivatives of this compound are not prominently featured in the reviewed literature. mdpi.comnih.govnih.gov

However, studies on related structures, such as pyrazole-based tetrazole derivatives, have shown α-amylase inhibitory activity comparable to the standard drug acarbose. nih.gov For instance, some quinoline-oxadiazole-triazole hybrids show potent α-glucosidase inhibition with IC₅₀ values in the low micromolar range (e.g., 15.85 µM) but exhibit only moderate α-amylase inhibition, indicating a degree of selectivity. mdpi.com This selectivity is considered advantageous, as potent α-amylase inhibition can lead to gastrointestinal side effects from the undigested starch reaching the colon. researchgate.net

Aldose Reductase Inhibition:

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes active during hyperglycemic states. Its activity leads to the accumulation of sorbitol, contributing to long-term diabetic complications like neuropathy, nephropathy, and retinopathy. researchgate.net Consequently, aldose reductase inhibitors (ARIs) are of significant therapeutic interest. researchgate.netnih.gov

The tetrazole ring is recognized as a valuable scaffold for ARIs. researchgate.net It often serves as a bioisostere for a carboxylic acid group, which is a common feature in many ARI classes. researchgate.net For example, 5-(3-Thienyl)tetrazol-1-yl acetic acid, a fluorinated tetrazole derivative, was identified as a potent ARI with an IC₅₀ value of 24 nM. While direct studies on this compound derivatives were not found, the established role of the tetrazole moiety in potent aldose reductase inhibitors suggests that such derivatives could be promising candidates for investigation. researchgate.netnih.gov

Receptor Binding Mode Analysis

Molecular docking and other computational methods are crucial for understanding how these tetrazole derivatives interact with their target enzymes at an atomic level.

Binding with 11β-HSD1:

Molecular docking studies of inhibitors with 11β-HSD1 have helped to elucidate the key interactions necessary for potent inhibition. nih.govresearchgate.net For pyrazolo-pyrimidine inhibitors, knowledge of the binding mode and crucial hydrogen-bonding interactions was used to guide the design of more potent compounds. researchgate.net Similarly, for novel 1,4-dihydropyridine (B1200194) derivatives acting as 11β-HSD1 inhibitors, docking studies revealed stable binding patterns within the enzyme's active site, with binding energies correlating well with experimental inhibitory activity. nih.gov These studies typically show inhibitors forming hydrogen bonds with key residues in the active site, alongside hydrophobic interactions that contribute to binding affinity. nih.govresearchgate.net

Binding with α-Glucosidase:

Docking studies of various inhibitors have identified the key amino acid residues within the α-glucosidase binding pocket. For some inhibitors, the triazole ring has been shown to be crucial, forming hydrogen bonds with residues like Leu677. nih.gov Other important interactions include van der Waals forces with residues such as Phe649, Trp376, and Asp616. nih.gov Some inhibitors bind to an allosteric site near the main active site, inducing conformational changes that inhibit enzyme activity. mdpi.comnih.gov These allosteric sites are often targeted by non-competitive inhibitors. nih.gov

Binding with Aldose Reductase:

The active site of aldose reductase is well-characterized, and docking studies have provided detailed insights into inhibitor binding. The site includes a so-called "anion-binding pocket" that interacts with the acidic moiety of many inhibitors. The tetrazole ring, acting as a carboxylic acid bioisostere, is well-suited to interact here. researchgate.net Docking studies of tetrazole-containing ARIs have highlighted significant hydrophilic interactions with amino acid residues like Ala299, Leu301, and Ser302, as well as hydrophobic interactions with Trp219, which are crucial for strong binding affinity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

SAR studies are essential for optimizing lead compounds into potent and selective drug candidates by systematically modifying their chemical structure.

For 11β-HSD1 inhibitors , SAR studies on 1,5-substituted 1H-tetrazoles revealed several key insights. The generation of various analogues, including isomeric tetrazoles formed from different synthetic routes, allowed for a thorough exploration of the chemical space. researchgate.net Modifications to the substituents at both the 1- and 5-positions of the tetrazole ring were shown to have a significant impact on cellular potency and metabolic stability. researchgate.net

In the context of aldose reductase inhibitors , SAR studies have shown that the nature and position of substituents on the aromatic rings are critical for activity. nih.gov For example, in one series of inhibitors, methylation or removal of a specific hydroxyl group was found to be irrelevant to activity, whereas modification of other hydroxyl groups led to a dramatic decrease or complete loss of inhibitory potency. nih.gov This indicates that specific hydroxyl groups are essential for interaction with the enzyme's active site. nih.gov

For α-glucosidase inhibitors , SAR studies on various heterocyclic scaffolds have provided valuable information. For example, in one series of pyrano[3,2-c]quinoline-1,2,3-triazole hybrids, changing the substitution pattern on a phenyl ring from the 4-position to the 3-position resulted in increased inhibitory activity. nih.gov In another series, the presence of a chlorine atom at the C-4 position of an aromatic ring notably improved potency across all tested compounds. researchgate.net These findings underscore the importance of the electronic and steric properties of substituents on the phenyl rings for effective engagement with the enzyme.

Exploration of Energetic Properties and Materials Applications of Tetrazoles

High-Energy Materials Research

The investigation into 5-(3-chlorophenyl)-1H-tetrazole as a high-energy material involves assessing its stability, energy release, and the chemical properties that contribute to its energetic nature.

Thermal Decomposition and Stability Studies for Energetic Applications

The thermal stability of an energetic material is a critical parameter for its safe handling, storage, and application. This is typically evaluated using techniques such as Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC).

Energetic Performance (e.g., Detonation Velocity and Pressure)

Currently, there is a lack of published experimental or calculated data specifically for the detonation velocity and pressure of this compound. The energetic performance of tetrazole-based compounds can be significantly influenced by substituents on the phenyl and tetrazole rings, as well as by the crystal density of the material. rsc.org Therefore, without specific studies, the energetic performance of this particular compound remains undetermined.

Applications in Gas Generators and Propellants

Due to their high nitrogen content and ability to rapidly decompose to produce large volumes of nitrogen gas, tetrazole derivatives are often considered for use in gas-generating compositions, such as those found in automotive airbags and rocket propellants. researchgate.netmdpi.com The generation of inert, non-toxic N₂ gas is a significant advantage for these applications.

However, a review of the scientific literature reveals no specific studies or applications of this compound in gas generators or propellant formulations. Its suitability would depend on a range of factors including its thermal stability, combustion characteristics, and compatibility with other formulation ingredients, none of which are currently documented for this specific compound.

Coordination Chemistry and Ligand Design

The tetrazole ring contains multiple nitrogen atoms that can act as coordination sites, allowing it to function as a ligand in the formation of metal complexes. The coordination chemistry of tetrazoles is an active area of research, with applications ranging from catalysis to the design of novel energetic materials.

Metal-Tetrazole Complexes as Catalysts

Metal complexes incorporating tetrazole-based ligands have been explored for their catalytic activities in various chemical transformations. The specific electronic and steric properties imparted by the tetrazole ligand can influence the catalytic performance of the metal center.

There are currently no specific studies in the available literature that describe the synthesis of metal complexes using this compound as a ligand for catalytic purposes. Research into its coordination behavior with different metal ions would be the first step in exploring the potential catalytic applications of its complexes.

Other Functional Materials Applications (e.g., Photography, Imaging Chemicals)

The functional applications of this compound extend into the realm of materials science, leveraging the unique chemical and thermal properties endowed by the tetrazole ring and the chlorophenyl substituent. While comprehensive experimental data on the energetic properties of this specific isomer are not extensively detailed in publicly available literature, theoretical studies on related compounds and general knowledge of the tetrazole class provide valuable insights.

Research into phenyltetrazoles has indicated their potential as energetic materials, primarily due to the high nitrogen content of the tetrazole ring, which upon decomposition releases a significant amount of energy in the form of nitrogen gas. The thermal behavior of phenyltetrazoles is a key indicator of their energetic nature. Studies on various substituted phenyltetrazoles have shown that they undergo exothermic decomposition at elevated temperatures. For instance, a study on several phenyltetrazole derivatives indicated that the tetrazole ring decomposes exothermically at temperatures ranging from 190°C to 240°C researchgate.net. This thermal decomposition profile is a critical characteristic for applications where a controlled release of energy is required.

The synthesis of this compound has been reported with high efficiency, achieving a yield of 96% thieme-connect.com. The availability of robust synthetic routes is a prerequisite for the practical application of any functional material.

In the context of other functional materials, tetrazole derivatives have been noted for their use in photography and photoimaging as stabilizers thieme-connect.com. Although specific studies detailing the application of this compound in this capacity are not available, the general application of tetrazoles in this field suggests a potential avenue for its use.

Below are data tables summarizing the available information and reasonable estimations based on related compounds.

Table 1: Physicochemical Properties of Phenyltetrazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Decomposition Temperature (°C) |

| This compound | C₇H₅ClN₄ | 180.59 | Not specified; likely in the 190-240 range researchgate.net |

| 1-(2-chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | 180.59 | 190-240 (general range for phenyltetrazoles) researchgate.net |

| 1-(4-chlorophenyl)-1H-tetrazole | C₇H₅ClN₄ | 180.59 | 190-240 (general range for phenyltetrazoles) researchgate.net |

Table 2: Theoretical Electronic Properties of 5-(4-chlorophenyl)-1H-tetrazole researchgate.net

| Property | Value |

| Method | DFT B3LYP/6-311++G(d,p) |

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (HOMO-LUMO) | - |

The exploration of this compound as a functional material is an area that warrants further experimental investigation to fully characterize its energetic properties and validate its potential in applications such as photography and imaging.

Future Research Trajectories and Interdisciplinary Outlook for 5 3 Chlorophenyl 1h Tetrazole

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Traditional methods for the synthesis of 5-substituted-1H-tetrazoles, often involving the [3+2] cycloaddition of nitriles and azides, have faced scrutiny due to the use of hazardous reagents, harsh reaction conditions, and the generation of significant waste. acs.orgrsc.org The future of synthesizing 5-(3-chlorophenyl)-1H-tetrazole and its derivatives lies in the adoption of green chemistry principles, focusing on sustainability and atom economy.

Recent advancements have highlighted the potential of various catalytic systems to facilitate the synthesis of 5-aryl-1H-tetrazoles under milder and more environmentally benign conditions. acs.orgresearchgate.net The use of reusable heterogeneous catalysts, such as those based on zeolites, nano-TiCl₄·SiO₂, and copper nanoparticles, presents a promising avenue for the synthesis of this compound. acs.orgscielo.org.zasemanticscholar.org These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and reduced environmental impact. researchgate.netscielo.org.zasemanticscholar.org For instance, a simple and efficient route for the synthesis of 5-substituted 1H-tetrazoles catalyzed by reusable CoY zeolite has been reported, showcasing high yields and cost-effectiveness. acs.org Another approach involves the use of nano-TiCl₄·SiO₂ as an eco-friendly and efficient catalyst in a one-pot procedure, which offers short reaction times and high yields. scielo.org.za

Furthermore, one-pot, multi-component reactions are gaining traction as a strategy to improve atom economy by minimizing the number of synthetic steps and purification processes. semanticscholar.orgorganic-chemistry.org The development of such a reaction for the direct synthesis of this compound from readily available starting materials would represent a significant step forward. Microwave-assisted synthesis has also been shown to accelerate the formation of 5-substituted 1H-tetrazoles, offering a pathway to reduced energy consumption and shorter reaction times. rsc.org

Advanced Mechanistic Studies on Biological Activities and Off-Target Effects

While the tetrazole moiety is a well-established pharmacophore, a detailed understanding of the specific biological mechanisms of action for this compound is still an area of active investigation. The 3-chlorophenyl substituent is known to enhance the lipophilicity of the molecule, which can influence its biological activity and distribution.

Preliminary studies have indicated the potential of tetrazole derivatives in various therapeutic areas, including as antiparasitic agents. nih.gov For example, a derivative of this compound has shown potent activity against Leishmania braziliensis promastigotes. nih.gov Future research should aim to elucidate the precise molecular targets and signaling pathways responsible for these observed biological effects. This will involve a combination of techniques, including target-based screening, proteomics, and metabolomics, to identify the specific enzymes, receptors, or other biomolecules with which this compound interacts.

A critical aspect of future pharmacological studies will be the comprehensive evaluation of off-target effects. Understanding the potential for unintended interactions with other biological targets is crucial for assessing the safety profile of any potential drug candidate. Advanced in vitro and in vivo models, coupled with high-throughput screening technologies, will be instrumental in creating a detailed off-target profile for this compound and its analogs. This knowledge will be invaluable for guiding lead optimization efforts and minimizing the risk of adverse effects.

Integration of Computational Design with Experimental Validation in Drug Discovery

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. For this compound, in silico approaches can significantly accelerate the identification of new derivatives with enhanced therapeutic properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound analogs with their biological activities. researchgate.netresearchgate.netnih.gov These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted potency and selectivity. researchgate.netnih.gov Molecular docking simulations can provide insights into the binding modes of this compound and its derivatives within the active sites of target proteins. nih.gov This information is crucial for understanding the molecular basis of activity and for designing new molecules with improved binding affinity.

The success of these computational efforts hinges on their close integration with experimental validation. The synthesis and biological evaluation of the most promising candidates identified through in silico screening are essential to confirm the predictions and refine the computational models. This iterative cycle of design, synthesis, and testing is a powerful strategy for the rational development of novel therapeutic agents based on the this compound scaffold.

Exploration of Hybrid Tetrazole Scaffolds for Multi-Target Therapies

The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, is a promising strategy for treating complex diseases such as cancer and infectious diseases. researchgate.net The this compound scaffold provides a versatile platform for the development of such hybrid molecules.

By chemically linking the this compound moiety with other pharmacophores known to be active against different targets, it is possible to create novel hybrid compounds with the potential for synergistic or additive therapeutic effects. researchgate.netnih.govnih.gov For example, hybridizing this tetrazole with a known kinase inhibitor could result in a molecule that simultaneously targets a specific signaling pathway and another cellular process.

The design of these hybrid scaffolds will require a deep understanding of the structure-activity relationships of both the tetrazole component and the partner pharmacophore. Computational modeling can play a key role in predicting the optimal linker length and geometry to ensure that both pharmacophoric units can effectively interact with their respective targets. The synthesis and subsequent biological evaluation of these hybrid molecules will be crucial to validate their multi-target activity and assess their therapeutic potential.

Niche Applications in Emerging Fields of Materials Science

Beyond its biomedical potential, the unique chemical properties of this compound and related tetrazole derivatives suggest their utility in the field of materials science. The nitrogen-rich tetrazole ring can act as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.gov

The synthesis of coordination polymers and metal-organic frameworks (MOFs) incorporating the this compound ligand is an area ripe for exploration. psu.edursc.orgrsc.orgunimi.it These materials could exhibit interesting properties such as luminescence, magnetism, and porosity, making them potentially useful in applications such as sensors, catalysts, and gas storage. psu.edursc.org The presence of the chloro-substituent on the phenyl ring could influence the packing and electronic properties of these coordination polymers, leading to novel material functionalities.

Future research in this direction will involve the systematic investigation of the coordination chemistry of this compound with different metal ions and the characterization of the resulting materials. The exploration of their physical and chemical properties will be key to identifying potential niche applications in emerging technological fields.

Q & A

Q. Advanced Research Focus

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 19.4% N···H contacts) influencing crystal density (1.62 g/cm³) .

- DFT studies : HOMO-LUMO gaps (~4.5 eV) predict redox stability; Mulliken charges on Cl atoms (−0.25 e) guide electrophilic substitution pathways.

- Solvent effects : COSMO-RS models optimize solubility in polar aprotic solvents (e.g., DMSO) for reaction design .

How can contradictions in spectroscopic data for this compound derivatives be resolved?

Methodological Focus

Discrepancies in H NMR or IR spectra often arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., N1-H vs. N2-H forms) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.03 for C₇H₅ClN₄) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

What bioactivity screening frameworks are applicable to this compound derivatives?

Advanced Research Focus

While direct evidence is limited, structural analogs (e.g., 5-(3-chlorophenyl)-isoxazole derivatives) show stress-related bioactivity. Methodological approaches include:

- Molecular docking : Targets stress receptors (e.g., glucocorticoid receptors) using AutoDock Vina .

- In vitro assays : MTT tests for cytotoxicity (IC₅₀) and Western blotting for protein expression linked to oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.